![molecular formula C23H39N5O7 B6336280 H-Lys-Tyr-Lys-OH acetate CAS No. 1217459-80-7](/img/structure/B6336280.png)
H-Lys-Tyr-Lys-OH acetate
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Overview
Description
“H-Lys-Tyr-Lys-OH acetate” is an oligopeptide . It is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .
Synthesis Analysis
The synthesis of “H-Lys-Tyr-Lys-OH acetate” involves complex biochemical reactions. For instance, tyrosine (Tyr) is synthesized from prephenate, downstream of the shikimate pathway, by two reactions: an oxidative decarboxylation and a transamination .
Molecular Structure Analysis
The molecular formula of “H-Lys-Tyr-Lys-OH acetate” is C23H39N5O7 . However, the detailed 3D structure is not available as conformer generation is disallowed since it’s too flexible, mixture or salt .
Chemical Reactions Analysis
“H-Lys-Tyr-Lys-OH acetate” is involved in various chemical reactions. For instance, it is used together with uracil DNA glycosylase to quantify uracil . It is also used as a model peptide to study free radical oxidation and electron capture mechanisms .
Scientific Research Applications
Quantification of Uracil
Lysyltyrosyllysine (Lys-Tyr-Lys, KYK) is used together with uracil DNA glycosylase to quantify uracil . This application is particularly useful in the field of molecular biology where the accurate measurement of uracil levels can help understand DNA repair and mutation processes.
Study of Free Radical Oxidation
Lysyltyrosyllysine is also used as a model peptide to study free radical oxidation . Free radicals play a crucial role in various biological processes and their oxidation can lead to cellular damage. Therefore, understanding this process can contribute to the development of treatments for diseases related to oxidative stress.
Electron Capture Mechanisms
In addition to free radical oxidation, Lysyltyrosyllysine is used to study electron capture mechanisms . This is important in the field of physical chemistry and can help in the development of new materials and technologies.
Induction of Nicks at Apurinic/Apyrimidinic Sites
The tripeptide can induce nicks at apurinic/apyrimidinic sites in circular DNA . This property is useful in genetic research and can contribute to the understanding of DNA repair mechanisms.
Source of Trilysine
H-Lys-Lys-Lys-OH Acetate salt, also known as Trilysine, is sourced from L-lysine . This application is significant in the field of biochemistry where Trilysine is used in various experiments and studies.
Biochemical and Physiological Actions
Lysyltyrosyllysine has various biochemical and physiological actions . It can be used in a wide range of biological research, including cell signaling, protein synthesis, and enzymatic reactions.
Mechanism of Action
Target of Action
The primary target of the compound H-Lys-Tyr-Lys-OH Acetate salt, also known as Lysyltyrosyllysine, is apurinic/apyrimidinic sites (AP-sites) in circular DNA . These sites are crucial in DNA repair and are involved in the base excision repair pathway.
Mode of Action
The compound interacts with its targets by inducing nicks at apurinic/apyrimidinic sites in circular DNA . This interaction leads to a break in the DNA strand at the AP-site, facilitating the repair process.
Biochemical Pathways
The compound affects the base excision repair pathway , a crucial mechanism for repairing damaged DNA and maintaining genomic stability . The induction of nicks at AP-sites is a critical step in this pathway, leading to the removal and replacement of the damaged base.
Result of Action
The result of the compound’s action is the facilitation of DNA repair at AP-sites . By inducing nicks at these sites, the compound aids in the removal of damaged bases, contributing to the maintenance of genomic stability.
Future Directions
The future directions of “H-Lys-Tyr-Lys-OH acetate” are not clearly defined. However, the field of peptide research is continuously growing, and new peptides are being developed for various applications.
properties
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O5.C2H4O2/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23;1-2(3)4/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31);1H3,(H,3,4)/t16-,17-,18-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXOYNFTOCTMGG-UVJOBNTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys-Tyr-Lys-OH Acetate salt |
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